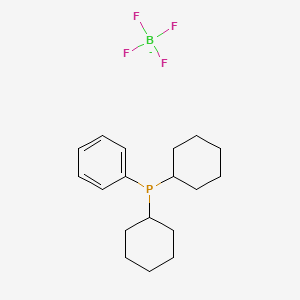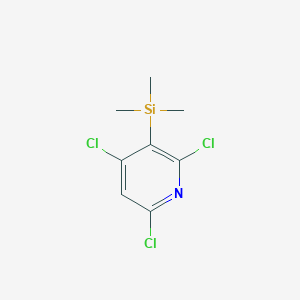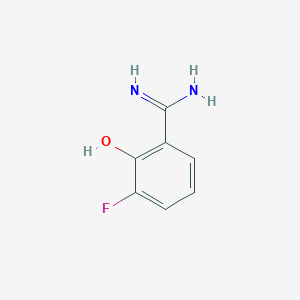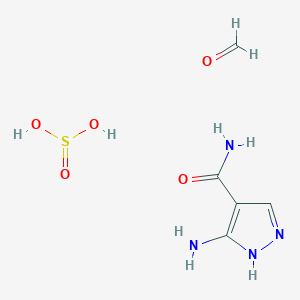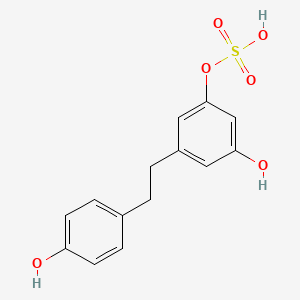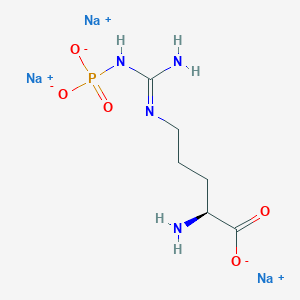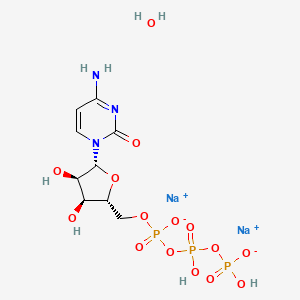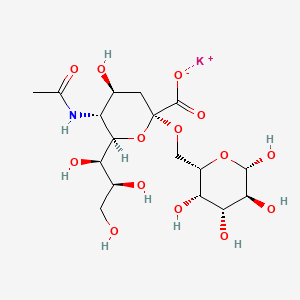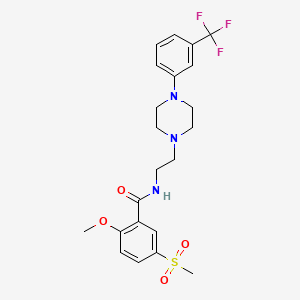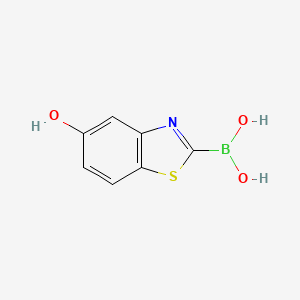
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features an anthracene moiety linked to a phenyl ring, which is further connected to a dioxaborolane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: Studied for its solvatochromism and electrochemical properties, making it useful in sensors and other photophysical applications.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with light and its ability to emit photons. The anthracene moiety plays a crucial role in its photophysical behavior, where it can absorb light and undergo electronic transitions. These transitions can lead to fluorescence or phosphorescence, depending on the specific conditions and the presence of other molecular entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole
- 2-(4-(Anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- 2-(4-(Anthracen-9-yl)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural arrangement, which imparts distinct photophysical properties. The presence of the dioxaborolane group enhances its stability and reactivity, making it a valuable compound for various applications in organic electronics and material science .
Eigenschaften
Molekularformel |
C26H25BO2 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)21-13-9-12-20(17-21)24-22-14-7-5-10-18(22)16-19-11-6-8-15-23(19)24/h5-17H,1-4H3 |
InChI-Schlüssel |
BNIAHHBMQAUSBZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


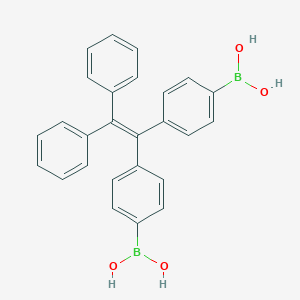
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
